Xanthin-Natriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Xanthine sodium salt, also known as 2,6-dihydroxypurine sodium salt, is a derivative of xanthine, a purine base found in most body tissues and fluids. It plays a crucial role in the metabolism of purine nucleotides and is a key intermediate in the degradation of adenosine monophosphate to uric acid. Xanthine derivatives are naturally present in coffee, tea, and chocolate .

Wissenschaftliche Forschungsanwendungen

Xanthine sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in enzymatic assays, particularly for studying xanthine oxidase activity.

Biology: Xanthine sodium salt is employed in cell culture media to study cellular metabolism and signaling pathways.

Medicine: It has therapeutic potential due to its anti-inflammatory properties and its role in modulating cyclic AMP levels. It is also used in the development of drugs targeting purine metabolism disorders.

Wirkmechanismus

Target of Action

Xanthine sodium salt primarily targets two enzymes: Purine nucleoside phosphorylase 2 and Xanthine phosphoribosyltransferase . These enzymes play crucial roles in purine metabolism, which is essential for the synthesis of DNA and RNA.

Mode of Action

Xanthine sodium salt acts as a substrate for xanthine oxidase . It interacts with its targets by elevating cellular cyclic AMP levels. This elevation is achieved by preventing the breakdown and metabolism of cyclic AMP through the inhibition of tissue phosphodiesterases .

Biochemical Pathways

Xanthine sodium salt affects the purine metabolism pathway . It is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by the oxidation of hypoxanthine . The compound also influences the antagonistic activity toward all four adenosine receptors subtypes .

Pharmacokinetics

It’s known that xanthine is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); xanthine acyl glucuronides are cleared by the kidney .

Result of Action

The action of xanthine sodium salt results in the elevation of cellular cyclic AMP levels . This can lead to various cellular effects, depending on the specific cell type and the signaling pathways involved. For instance, in certain cell types, elevated cyclic AMP levels can lead to increased gene expression, altered cellular metabolism, or changes in cell growth and differentiation.

Biochemische Analyse

Biochemical Properties

Xanthine sodium salt acts as a substrate for xanthine oxidase . It interacts with tissue phosphodiesterases, preventing the breakdown and metabolism of cellular cyclic AMP . This interaction influences various biochemical reactions within the cell .

Cellular Effects

The effects of Xanthine sodium salt on cells are primarily mediated through its influence on cellular cyclic AMP levels . By inhibiting tissue phosphodiesterases, it prevents the breakdown of cyclic AMP, thereby influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Xanthine sodium salt exerts its effects through binding interactions with biomolecules such as xanthine oxidase and tissue phosphodiesterases . These interactions lead to changes in gene expression and enzyme activity, contributing to its pharmacological effects .

Metabolic Pathways

Xanthine sodium salt is involved in purine metabolism, where it acts as a substrate for xanthine oxidase . This interaction could influence metabolic flux or metabolite levels within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Xanthine sodium salt can be synthesized through various chemical routes. One common method involves the reaction of xanthine with sodium hydroxide. The reaction typically occurs in an aqueous solution, where xanthine is dissolved in water and sodium hydroxide is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of xanthine sodium salt.

Industrial Production Methods: In industrial settings, the production of xanthine sodium salt often involves large-scale chemical synthesis. The process begins with the extraction of xanthine from natural sources or its chemical synthesis from simpler precursors. The extracted or synthesized xanthine is then reacted with sodium hydroxide under controlled conditions to produce xanthine sodium salt. The product is purified through crystallization or other separation techniques to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions: Xanthine sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: Xanthine sodium salt can be oxidized by xanthine oxidase to form uric acid. This reaction is significant in the metabolic pathway of purines.

Reduction: Although less common, xanthine sodium salt can undergo reduction reactions under specific conditions, leading to the formation of hypoxanthine.

Substitution: Xanthine sodium salt can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations or functional groups.

Common Reagents and Conditions:

Oxidation: Xanthine oxidase in the presence of oxygen.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Uric acid.

Reduction: Hypoxanthine.

Substitution: Various substituted xanthine derivatives.

Vergleich Mit ähnlichen Verbindungen

Xanthine sodium salt can be compared with other purine derivatives such as hypoxanthine, uric acid, and allopurinol:

Hypoxanthine: A precursor in the purine metabolism pathway, similar to xanthine but with one less oxygen atom.

Uric Acid: The final oxidation product of purine metabolism, formed from xanthine by xanthine oxidase.

Allopurinol: A xanthine oxidase inhibitor used to treat gout by reducing uric acid production.

Uniqueness: Xanthine sodium salt is unique due to its dual role as both a substrate for xanthine oxidase and an inhibitor of phosphodiesterases. This dual functionality allows it to modulate multiple biochemical pathways, making it a valuable compound in both research and therapeutic contexts .

Eigenschaften

CAS-Nummer |

1196-43-6 |

|---|---|

Molekularformel |

C5H5N4NaO3 |

Molekulargewicht |

192.11 g/mol |

IUPAC-Name |

sodium;2-oxo-1,7-dihydropurin-6-olate;hydrate |

InChI |

InChI=1S/C5H4N4O2.Na.H2O/c10-4-2-3(7-1-6-2)8-5(11)9-4;;/h1H,(H3,6,7,8,9,10,11);;1H2/q;+1;/p-1 |

InChI-Schlüssel |

GZIAFQQFOSYIEY-UHFFFAOYSA-M |

SMILES |

C1=NC2=C([N-]1)C(=O)NC(=O)N2.[Na+] |

Kanonische SMILES |

C1=NC2=NC(=O)NC(=C2N1)[O-].O.[Na+] |

Key on ui other cas no. |

68738-87-4 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

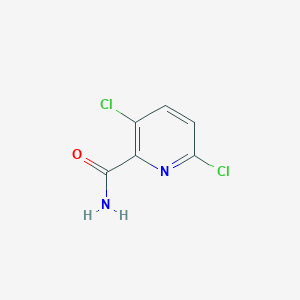

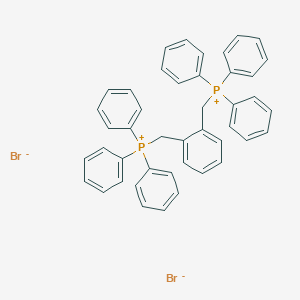

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was xanthine sodium salt used to study Behçet’s disease in the provided research?

A1: In this study [], xanthine sodium salt was used to induce oxidative stress in mice infected with herpes simplex virus type-1 (HSV-1). This aimed to mimic a potential environmental trigger of Behçet’s disease (BD). Researchers investigated whether the combination of HSV-1 infection and oxidative stress could increase the incidence of BD in mice. They compared the effects of different stressors, including xanthine sodium salt, on BD development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)